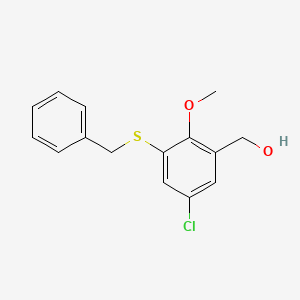
(3-(Benzylthio)-5-chloro-2-methoxyphenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloro group, a methoxy group, and a phenylmethylthio group, along with a benzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylthio Intermediate: The reaction of benzyl chloride with sodium thiolate to form benzylthiol.
Substitution Reaction: The benzylthiol is then reacted with 5-chloro-2-methoxybenzaldehyde under basic conditions to form the corresponding thioether.
Reduction: The thioether is reduced using a suitable reducing agent such as sodium borohydride to yield 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols or thiols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium amide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Amines, ethers.
Scientific Research Applications
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol involves its interaction with specific molecular targets. The phenylmethylthio group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. The chloro and methoxy groups can influence the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-methoxyphenol: Similar structure but lacks the phenylmethylthio group.
2-Methoxy-5-chlorobenzyl alcohol: Similar structure but lacks the phenylmethylthio group.
3-(Phenylmethylthio)benzyl alcohol: Similar structure but lacks the chloro and methoxy groups.
Uniqueness
5-Chloro-2-methoxy-3-[(phenylmethyl)thio]benzenemethanol is unique due to the presence of all three substituents (chloro, methoxy, and phenylmethylthio) on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications.
Properties
Molecular Formula |
C15H15ClO2S |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
(3-benzylsulfanyl-5-chloro-2-methoxyphenyl)methanol |
InChI |
InChI=1S/C15H15ClO2S/c1-18-15-12(9-17)7-13(16)8-14(15)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 |
InChI Key |
ZDWQOZFCGIMVKZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1SCC2=CC=CC=C2)Cl)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


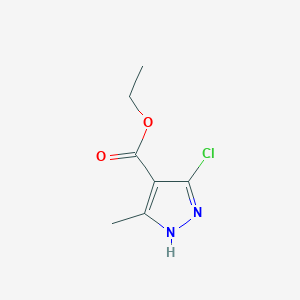
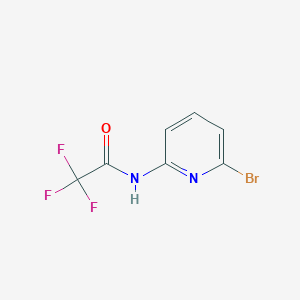

![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
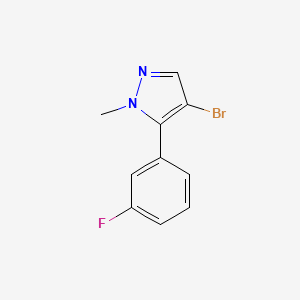
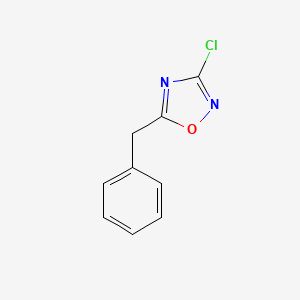
![2-(trifluoromethyl)-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-1,3-thiazole-5-carboxamide](/img/structure/B13915580.png)

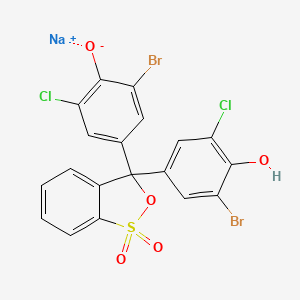
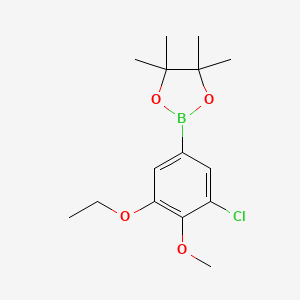
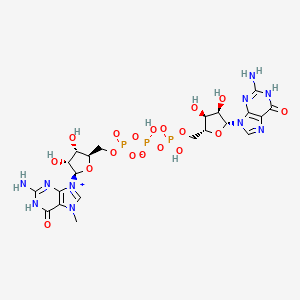
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
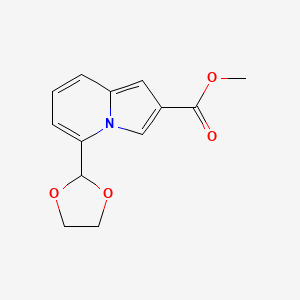
![tert-butyl N-[(1R,2S)-2-methylcyclopropyl]carbamate](/img/structure/B13915625.png)
